N-(3-Bromobutyl)isoxazole-3-carboxamide

Description

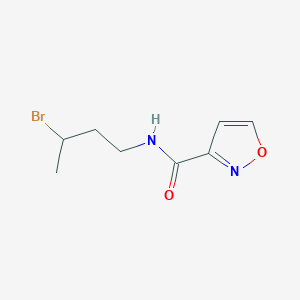

N-(3-Bromobutyl)isoxazole-3-carboxamide is a synthetic small molecule characterized by an isoxazole core substituted at the 3-position with a carboxamide group and a 3-bromobutyl chain. The bromobutyl moiety may confer electrophilic reactivity or serve as a leaving group, enabling covalent interactions with biological targets. Isoxazole carboxamides are widely studied for their diverse bioactivities, including mitochondrial permeability transition pore (mtPTP) inhibition, histone deacetylase (HDAC) modulation, and enzyme inhibition .

Properties

Molecular Formula |

C8H11BrN2O2 |

|---|---|

Molecular Weight |

247.09 g/mol |

IUPAC Name |

N-(3-bromobutyl)-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C8H11BrN2O2/c1-6(9)2-4-10-8(12)7-3-5-13-11-7/h3,5-6H,2,4H2,1H3,(H,10,12) |

InChI Key |

MSBMTLUTBFRRAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCNC(=O)C1=NOC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromobutyl)isoxazole-3-carboxamide typically involves the reaction of isoxazole-3-carboxylic acid with 3-bromobutylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromobutyl)isoxazole-3-carboxamide can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 3-bromobutyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The isoxazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted isoxazole-3-carboxamides, while oxidation and reduction reactions can lead to different functionalized isoxazole derivatives .

Scientific Research Applications

N-(3-Bromobutyl)isoxazole-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.

Material Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific electronic and optical characteristics.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of N-(3-Bromobutyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Isoxazole Carboxamides

Table 1: Structural and Functional Comparison of Isoxazole Carboxamides

Key Observations

These polar groups enhance mitochondrial targeting, as seen in their picomolar EC50 values . Sulfamoyl and methoxy groups (Compound 93) may improve solubility but reduce membrane permeability compared to lipophilic bromoalkyl chains .

Target Selectivity :

- Cyclohexanecarbonyl and hydroxycarbamoyl substituents (Compound 16) confer HDAC6 selectivity with minimal cytotoxicity, whereas mtPTP inhibitors prioritize mitochondrial calcium retention .

Synthetic Accessibility :

- Bromobutyl derivatives may require alkylation steps (e.g., SN2 reactions), contrasting with amide couplings used for polar substituents (e.g., Compound 16 and 93) .

Notes

- Limitations : Direct comparisons are hindered by the absence of bioactivity data for this compound. Structural analogs suggest hypotheses but require validation.

- Authoritative Sources : Data from peer-reviewed journals (e.g., Hindawi, Università di Parma) and pharmacological studies underpin this analysis .

Q & A

Q. What are the common synthetic routes for preparing N-(3-Bromobutyl)isoxazole-3-carboxamide?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting with the formation of the isoxazole core. A general approach involves:

- Step 1 : Cycloaddition of nitrile oxides with alkynes to form the isoxazole ring .

- Step 2 : Alkylation or bromination at the C3 position of the isoxazole using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–40°C) .

- Step 3 : Carboxamide functionalization via condensation with activated carboxylic acid derivatives (e.g., using SOCl₂ to generate acyl chlorides) followed by reaction with amines in THF or DMF .

Key solvents include dichloromethane and THF, with inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural confirmation employs:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., bromobutyl chain integration at ~δ 3.5–4.0 ppm for CH₂Br) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry .

Q. What preliminary biological assays are recommended for screening this compound?

- Methodological Answer : Initial screening includes:

- Cytotoxicity Assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition Studies : Fluorescence-based assays targeting kinases or proteases, given isoxazole’s role in ATP-binding pocket interactions .

- Solubility and Stability Profiling : HPLC-UV to monitor degradation in PBS or simulated physiological conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Use Pd/Cu catalysts for cross-coupling steps to enhance regioselectivity .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs) and improves yield by ~20% .

- Purification Techniques : Gradient flash chromatography (hexane:EtOAc) or preparative HPLC with C18 columns to isolate isomers .

Contradictions in yield data (e.g., THF vs. DMF solvent systems) should be resolved via Design of Experiments (DoE) .

Q. What mechanistic insights explain the compound’s activity against mitochondrial targets?

- Methodological Answer : Mitochondrial permeability transition pore (mtPTP) inhibition is hypothesized via:

- Calcium Retention Capacity (CRC) Assays : Measure mitochondrial swelling inhibition (EC₅₀ < 0.39 µM) using isolated rat liver mitochondria .

- Molecular Dynamics Simulations : Identify binding to cyclophilin D or adenine nucleotide translocase (ANT) .

- Zebrafish Models : Validate in vivo efficacy (e.g., collagen VI muscular dystrophy rescue) with dose-response studies .

Q. How to resolve contradictions in SAR (Structure-Activity Relationship) data for isoxazole carboxamides?

- Methodological Answer : Address discrepancies via:

- Meta-Analysis : Pool data from PubChem, ChEMBL, and in-house libraries to identify outliers .

- Free-Wilson Analysis : Deconstruct activity contributions of substituents (e.g., bromobutyl vs. methyl groups) .

- Crystallographic Studies : Compare binding modes in protein-ligand complexes (e.g., CYP450 isoforms) .

Q. What advanced techniques characterize the compound’s interaction with biological membranes?

- Methodological Answer : Use:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to lipid bilayers or membrane proteins .

- Fluorescence Anisotropy : Monitor membrane fluidity changes upon compound incorporation .

- Cryo-EM : Resolve nanoscale interactions in mitochondrial membranes .

Data Analysis & Validation

Q. How to validate the compound’s metabolic stability in preclinical models?

- Methodological Answer : Employ:

Q. What computational tools predict off-target effects of this compound?

- Methodological Answer : Leverage:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.